molecular formula C19H20FN3O2 B6513396 1-[(4-fluorophenyl)methyl]-3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902924-75-8

1-[(4-fluorophenyl)methyl]-3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No. B6513396
CAS RN: 902924-75-8
M. Wt: 341.4 g/mol
InChI Key: VEOCPSWCODSODK-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It has been studied as a potential inhibitor against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .


Synthesis Analysis

The synthesis of this compound and its analogues has been reported in the literature . The synthesized compounds were evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorophenyl group attached to a pyrido[2,3-d]pyrimidine-2,4-dione core . Further structural analysis would require more specific information or computational modeling.


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role as a potential PARP-1 inhibitor . The exact chemical reactions would depend on the specific conditions and reactants used.

Scientific Research Applications

Role in Biological Systems

This compound is a derivative of indole , a heterocyclic compound that is a part of many biologically active compounds . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Antiviral Activity

Indole derivatives, including this compound, have been reported to exhibit antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-Inflammatory Activity

Indole derivatives are known to have anti-inflammatory properties . This suggests that “1-[(4-fluorophenyl)methyl]-3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione” could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives have been found to possess anticancer activity . This compound, being an indole derivative, could potentially be used in cancer treatment.

Antioxidant Activity

Indole derivatives are known for their antioxidant properties . This suggests that this compound could potentially be used as an antioxidant.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . This suggests that this compound could potentially be used in the treatment of microbial infections.

Antitubercular Activity

Indole derivatives have been reported to exhibit antitubercular activity . This suggests that this compound could potentially be used in the treatment of tuberculosis.

Role in DNA Repair Mechanism

This compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione , which is involved in DNA repair damage. Therefore, it could potentially be used in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Mechanism of Action

The mechanism of action of this compound is related to its potential inhibitory activity against PARP-1 . PARP-1 is involved in DNA repair damage, and inhibitors of PARP-1 have been used to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Future Directions

The future directions for research on this compound could include further exploration of its potential as a PARP-1 inhibitor, as well as investigation of its effects on other biological targets . Additionally, the synthesis of new analogues and derivatives could be a fruitful area of research .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-13(2)9-11-22-18(24)16-4-3-10-21-17(16)23(19(22)25)12-14-5-7-15(20)8-6-14/h3-8,10,13H,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOCPSWCODSODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(N=CC=C2)N(C1=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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